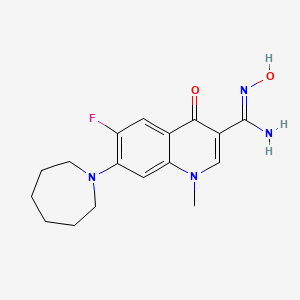
7-(Azepan-1-yl)-6-fluoro-N'-hydroxy-1-methyl-4-oxoquinoline-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(Azepan-1-yl)-6-fluoro-N’-hydroxy-1-methyl-4-oxoquinoline-3-carboximidamide” is a complex organic molecule. It contains an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen. It also features a quinoline backbone, which is a type of aromatic compound that is part of many pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azepane ring and the quinoline backbone. The presence of a fluorine atom, a hydroxy group, and a carboximidamide group would also significantly influence the compound’s chemical behavior .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the hydroxy group might make the compound a potential nucleophile or base. The presence of the nitrogen in the azepane ring and the carboximidamide group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy and carboximidamide groups could enhance the compound’s water solubility. The compound’s size and shape could also influence its boiling point, melting point, and other physical properties .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound related to 7-(Azepan-1-yl)-6-fluoro-N'-hydroxy-1-methyl-4-oxoquinoline-3-carboximidamide has been synthesized in various studies to explore its potential applications in scientific research. For instance, the N-substituted regioisomer of besifloxacin was synthesized, highlighting the compound's relevance in the development of antibacterial agents. The structural elucidation of such compounds is based on sophisticated techniques like NMR, mass spectrometry, and elemental analysis, providing a foundation for understanding their chemical behavior and potential for drug development (Xia, Chen, & Yu, 2013).
Antibacterial Applications
Research has demonstrated the significant antibacterial properties of compounds structurally similar to this compound. These compounds have shown potent in vitro and in vivo activities against various respiratory pathogens, including both gram-positive and gram-negative bacteria, offering promising avenues for the treatment of respiratory tract infections. This underscores the compound's potential in developing new antibacterial drugs that can address the challenges posed by drug-resistant bacterial strains (Odagiri et al., 2013).
Synthesis of Complex Structures
The compound's framework has facilitated the synthesis of complex structures, such as quinolones with heterocyclic substituents, demonstrating its versatility in organic synthesis. This research contributes to the broader field of medicinal chemistry by providing insights into the structural requirements for antibacterial efficacy and the potential for creating more effective therapeutic agents (Cooper et al., 1990).
Antitumor and Anticoagulant Activities
Further investigations into compounds related to this compound have revealed their potential antitumor and anticoagulant activities. These findings open new pathways for the development of drugs targeting specific types of cancer and blood coagulation disorders, highlighting the compound's multifaceted applications in medical research (Potapov et al., 2021).
Propriétés
IUPAC Name |
7-(azepan-1-yl)-6-fluoro-N'-hydroxy-1-methyl-4-oxoquinoline-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-21-10-12(17(19)20-24)16(23)11-8-13(18)15(9-14(11)21)22-6-4-2-3-5-7-22/h8-10,24H,2-7H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUNAWDZIHQJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

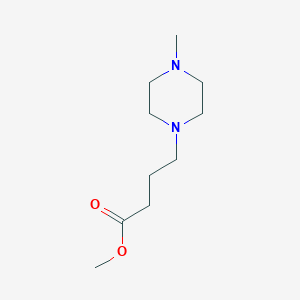
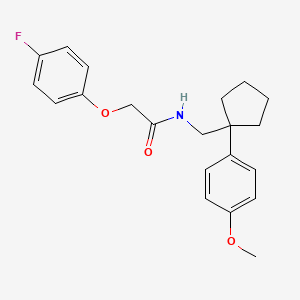
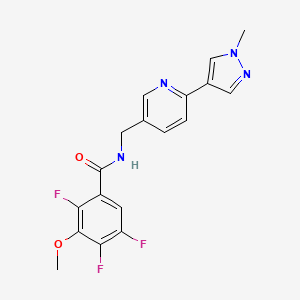
![N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2828697.png)
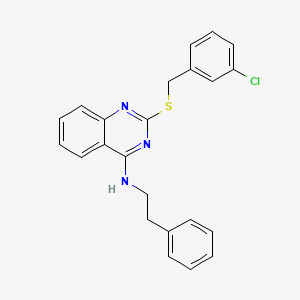
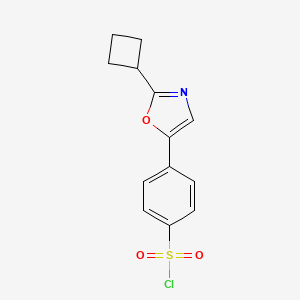
![N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2828700.png)
![2-[(4-Chlorophenyl)formamido]ethyl 4-methylbenzene-1-sulfonate](/img/structure/B2828702.png)
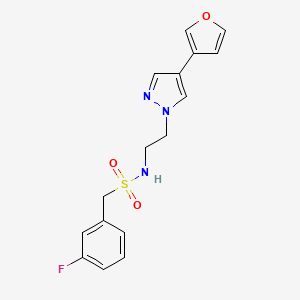
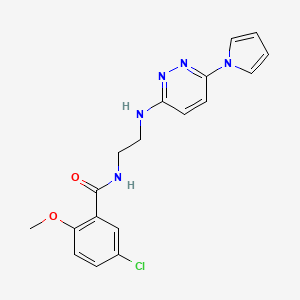

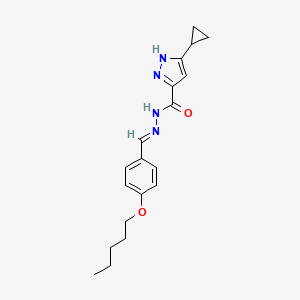
![2-(benzylthio)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2828711.png)
![4-methoxy-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2828712.png)